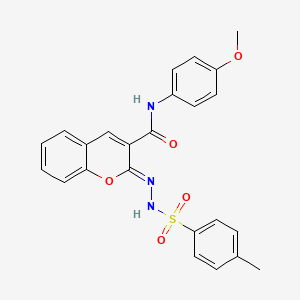

![molecular formula C18H17N3OS B2583456 2-[(4-aminophenyl)thio]-N-quinolin-3-ylpropanamide CAS No. 931239-27-9](/img/structure/B2583456.png)

2-[(4-aminophenyl)thio]-N-quinolin-3-ylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

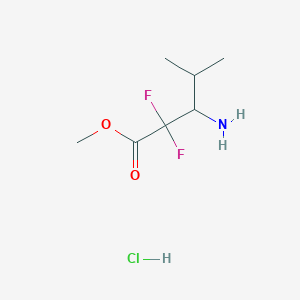

“2-[(4-aminophenyl)thio]-N-quinolin-3-ylpropanamide” is a biochemical used for proteomics research . Its molecular formula is C18H17N3OS and its molecular weight is 323.42 .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom, which could be related to the compound , are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis

The structure of the compound is present in its zwitterionic tautomer in the solid state . The two C–O bond lengths differ slightly .Chemical Reactions Analysis

The title compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .Wissenschaftliche Forschungsanwendungen

Therapeutic Potential of Quinoline and Quinazoline Derivatives

Antidiabetic Applications

Quinoline derivatives, specifically those acting as dipeptidyl peptidase IV (DPP IV) inhibitors, have been identified as effective treatments for type 2 diabetes mellitus (T2DM). These inhibitors work by preventing the degradation of incretin molecules, thus promoting insulin secretion and offering a validated approach for T2DM management (Mendieta et al., 2011).

Anticancer and Antimicrobial Activities

Quinoline and quinazoline alkaloids have been explored for their significant bioactivities, including antitumor, antimicrobial, and antiviral effects. These compounds and their analogs, derived from natural sources or synthesized, have shown promise in anticancer and drug development, particularly against malaria and certain cancers (Shang et al., 2018).

Corrosion Inhibition

Quinoline derivatives have also been reported as effective anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding makes them useful in protecting against metallic corrosion (Verma et al., 2020).

Chemotherapeutic Agents

Quinoline-containing compounds are being pursued for their potential as chemotherapeutic agents. The structural diversity of quinoline derivatives allows for a broad spectrum of biological activities, making them attractive candidates for drug development, especially in the context of cancer treatment (Hussaini, 2016).

Wirkmechanismus

While the exact mechanism of action for this specific compound is not mentioned in the search results, a similar compound, 2-(4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moiety, has been found to have membrane perturbing as well as intracellular mode of action .

Eigenschaften

IUPAC Name |

2-(4-aminophenyl)sulfanyl-N-quinolin-3-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-12(23-16-8-6-14(19)7-9-16)18(22)21-15-10-13-4-2-3-5-17(13)20-11-15/h2-12H,19H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDIHHDBWYMKOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2N=C1)SC3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2583375.png)

![3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B2583376.png)

![N-[(4-methylphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2583384.png)

![2-piperazin-1-yl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2583390.png)

![5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2583393.png)

![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-alanine](/img/structure/B2583395.png)